![molecular formula C16H15N3O4S B3008754 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid CAS No. 2305271-25-2](/img/structure/B3008754.png)
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid, also known as CP-31398, is a small molecule compound that has been identified as a potential anticancer drug. It was first synthesized in 2002 by researchers at the University of Maryland, and since then, it has been the subject of extensive scientific research.
Wirkmechanismus
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid works by binding to a specific protein called p53, which is involved in regulating cell growth and preventing the development of cancer. By binding to p53, 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid can activate its tumor-suppressing properties, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, it has also been found to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to obtain in large quantities, which can make it challenging to conduct large-scale experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid. One area of interest is the development of new synthetic methods that could make it easier to produce in large quantities. Another area of interest is the exploration of its potential use in combination with other drugs or therapies to enhance its anticancer effects. Additionally, further research is needed to fully understand its neuroprotective and anti-inflammatory properties, and to explore its potential use in the treatment of other diseases.
Synthesemethoden
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 6-cyanonicotinic acid with thionyl chloride to form 6-chloronicotinic acid. This is followed by the reaction of 6-chloronicotinic acid with sodium azide to form 6-azidonicotinic acid. The final step involves the reaction of 6-azidonicotinic acid with 4-phenylbutanoic acid and triphenylphosphine to form 2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid has been shown to have potential as an anticancer drug, as it has been found to inhibit the growth and proliferation of cancer cells. It has also been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
2-[(6-cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c17-10-13-7-8-14(11-18-13)24(22,23)19-15(16(20)21)9-6-12-4-2-1-3-5-12/h1-5,7-8,11,15,19H,6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWMXUYFGFBTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Cyanopyridin-3-yl)sulfonylamino]-4-phenylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

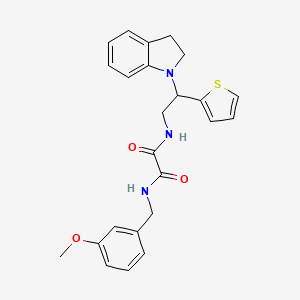

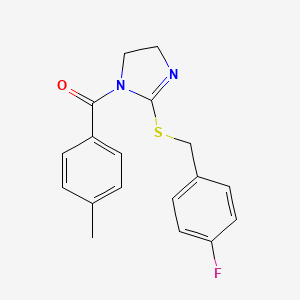
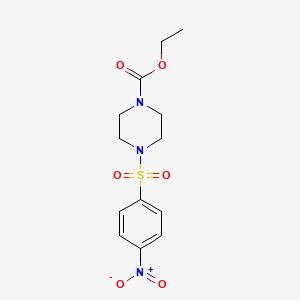
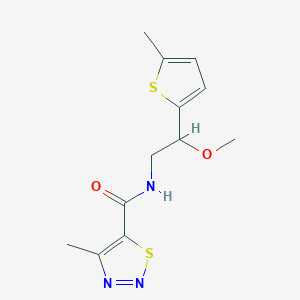
![(2E)-2-[2-(2,4-dichlorophenyl)hydrazin-1-ylidene]-1-phenyl-3-(piperidin-1-yl)propan-1-one](/img/structure/B3008679.png)
![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)
![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
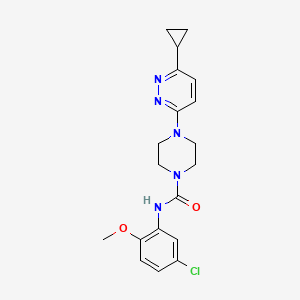
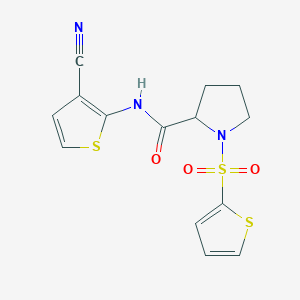
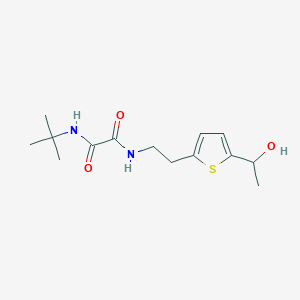
![2-(2-chloro-6-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B3008694.png)